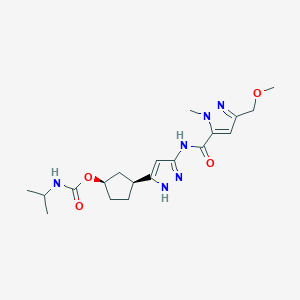
CID 154616422
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-07104091 is a first-in-class selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound is under clinical investigation for its potential use in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, and cyclin E1 high ovarian cancer . The selective inhibition of cyclin-dependent kinase 2 offers novel therapeutic opportunities in cancer treatment, particularly in targeting cyclin E1 amplified tumors and countering resistance to cyclin-dependent kinase 4 and 6 inhibitors in estrogen receptor-positive breast cancer .
Preparation Methods
The synthesis of PF-07104091 involves the preparation of aminopyrazolylcyclopentyl carbamate derivatives. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate hydrazine derivatives with diketones or β-keto esters.
Cyclopentyl carbamate formation: The pyrazole intermediate is then reacted with cyclopentyl isocyanate to form the carbamate derivative.
Final modifications: The compound undergoes further modifications to introduce specific functional groups that enhance its selectivity and potency as a CDK2 inhibitor.
Industrial production methods for PF-07104091 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PF-07104091 primarily undergoes reactions typical of carbamate and pyrazole derivatives:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the pyrazole ring or the carbamate moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified pyrazole and carbamate derivatives .
Scientific Research Applications
PF-07104091 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying selective inhibition of cyclin-dependent kinases and the design of similar inhibitors.
Biology: PF-07104091 is used in preclinical studies to understand the role of cyclin-dependent kinase 2 in cell cycle regulation and cancer cell proliferation.
Medicine: The compound is under clinical investigation for its potential use in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, and cyclin E1 high ovarian cancer. .
Industry: PF-07104091 can be used in the development of new cancer therapies and as a reference compound for the development of other selective cyclin-dependent kinase inhibitors
Mechanism of Action
PF-07104091 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, in complex with cyclin E, plays a crucial role in the regulation of the G1 to S phase transition in the cell cycle. By inhibiting cyclin-dependent kinase 2, PF-07104091 induces G1 growth arrest and controls tumor cell proliferation. This inhibition leads to reduced phosphorylation of the retinoblastoma protein and subsequent downregulation of E2F-mediated gene expression, ultimately resulting in cell cycle arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
PF-07104091 is unique in its high selectivity for cyclin-dependent kinase 2 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
PF-07104091 stands out due to its potent and selective inhibition of cyclin-dependent kinase 2, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26)/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBRBDFNSGQKB-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460249-19-6 |
Source


|
| Record name | Tagtociclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD0JF5EHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
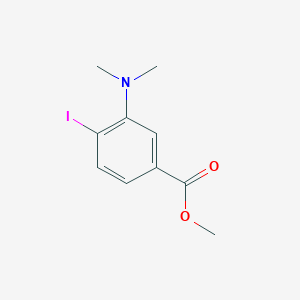
![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)

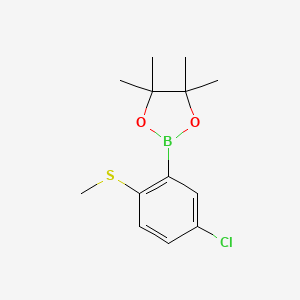
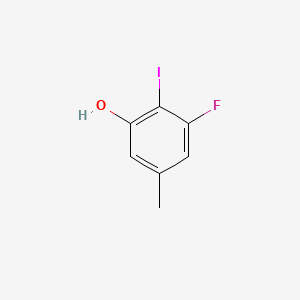
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)
![ethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B8227518.png)
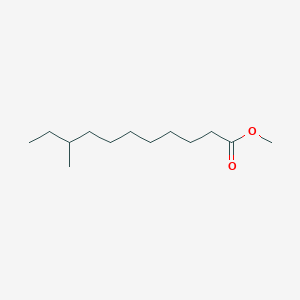
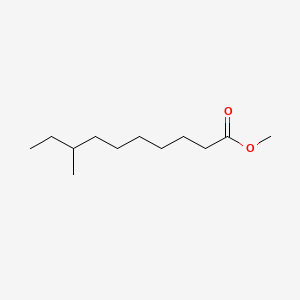
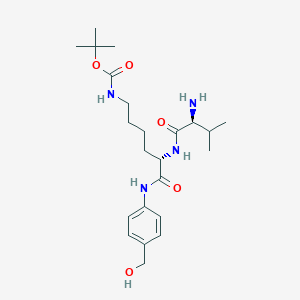
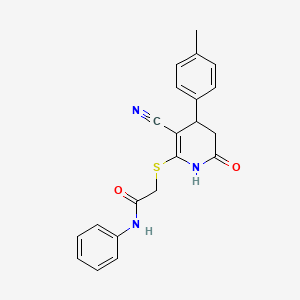

![1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-](/img/structure/B8227568.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)
